4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate
Description
This compound is a zwitterionic indole derivative with a conjugated polyene linker, a pyrrolidinone-oxygenated hexyl chain, and a terminal sulfonate group. Its structure features two 3,3-dimethylindole moieties connected via a (2Z,2E,4E)-penta-2,4-dienylidene bridge. The sulfonate group enhances aqueous solubility, a critical property for pharmacokinetics .
Properties
Molecular Formula |
C39H49N3O6S |
|---|---|
Molecular Weight |
687.9 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H49N3O6S/c1-38(2)30-18-10-12-20-32(30)40(26-14-6-9-25-37(44)48-42-28-17-24-36(42)43)34(38)22-7-5-8-23-35-39(3,4)31-19-11-13-21-33(31)41(35)27-15-16-29-49(45,46)47/h5,7-8,10-13,18-23H,6,9,14-17,24-29H2,1-4H3 |
InChI Key |
GCROFUHHFYAKKQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C |
Origin of Product |
United States |
Biological Activity
The compound 4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is a complex organic molecule with potential biological activities due to its unique structural components. This article explores its biological activity, synthesis methods, and potential applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 687.9 g/mol. The structure includes multiple functional groups such as indole derivatives and a sulfonate moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 687.9 g/mol |
| IUPAC Name | 4-[(2Z)-2-[...]-butane-1-sulfonate |
Antimicrobial Properties
Compounds similar to the target molecule have demonstrated various antimicrobial activities. For instance, indole derivatives are often associated with antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis. In studies involving structurally related compounds, significant antibacterial activity was noted, suggesting that the indole structure may contribute similarly to the biological activity of this compound .
Enzyme Inhibition
Research indicates that compounds with sulfonate groups can act as effective enzyme inhibitors. The target compound's potential as an acetylcholinesterase inhibitor has been suggested based on the behavior of related sulfonamide compounds. Inhibitory activities against urease have also been documented for similar structures, with some derivatives showing IC50 values in the low micromolar range .
The biological effects of 4-[(2Z)-...butane-1-sulfonate are likely mediated through interactions with specific biological targets:
- Indole Moiety : Known to interact with various receptors and enzymes, potentially affecting neurotransmitter systems.
- Sulfonate Group : May enhance solubility and bioavailability, facilitating interactions with target proteins.
- Pyrrolidine Component : Could influence cellular uptake and distribution within biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques that optimize yield and purity. Key steps may include:
- Formation of Indole Derivatives : Utilizing cyclization reactions to form the indole core.
- Sulfonation : Introducing the sulfonate group through electrophilic substitution.
- Pyrrolidine Modification : Incorporating the pyrrolidine moiety via nucleophilic substitution or addition reactions.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to 4-[(2Z)-...butane-1-sulfonate :
-
Antibacterial Activity : A study reported moderate to strong antibacterial effects for related compounds against various bacterial strains .
Compound ID Bacterial Strain IC50 (µM) 7l Salmonella typhi 2.14 7m Bacillus subtilis 0.63 - Enzyme Inhibition : Another research highlighted significant urease inhibition by sulfonamide derivatives, indicating potential therapeutic applications in treating urea cycle disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Pyrrolidinone-containing indoles: N-substituted indoles with pyrrolidinone moieties (e.g., 5-ethyl 2-methyl pyrrolidine-2,5-dicarboxylate) exhibit similar hydrogen-bonding capabilities but lack sulfonate groups, limiting their solubility .
- Bridged indoles : Compounds like substituted 5-(4-methoxyphenyl)-1H-indoles feature aromatic stacking but lack the zwitterionic character and extended conjugation of the target compound .
Bioactivity and Binding Affinity
- Target compound : The conjugated diene and zwitterionic structure may enhance binding to enzymes like kinases or DNA topoisomerases, as seen in polyene-linked indoles .
- Analogues: Substituted indoles (e.g., 5-(4-methoxyphenyl)-1H-indoles) show moderate activity against cancer cell lines (IC₅₀ ≈ 10–50 μM) but lower specificity due to reduced polarity . Docking studies indicate that even minor structural changes (e.g., sulfonate vs. methyl groups) alter binding pocket interactions by up to 30% in affinity scores .
Physicochemical Properties
| Property | Target Compound | Indole Sulfonate Analogues | Pyrrolidinone-Indole Hybrids |
|---|---|---|---|
| Molecular Weight (g/mol) | ~750 (estimated) | 300–450 | 400–550 |
| Solubility (logS) | High (sulfonate group) | Moderate to high | Low (non-ionic) |
| π-π Stacking Potential | High (conjugated diene) | Moderate | High (aromatic indole) |
| Hydrogen-Bond Donors | 3–4 | 1–2 | 2–3 |
Chemical Space and Similarity Analysis
- Structural similarity networks: The target compound clusters with zwitterionic indoles and polyene-bridged molecules in chemical space analyses. Tanimoto coefficients (≥0.5) indicate shared Murcko scaffolds with pyrrolidinone-indole hybrids but divergent side chains .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
